3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Overview
Description
“3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular formula of “this compound” is C17H12F2N2O3 . It has a complexity of 491, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 71.3, and it has a heavy atom count of 24 .Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo a unique free radical cyclization cascade to construct complex benzofuran derivatives .Physical and Chemical Properties Analysis
The compound has an XLogP3-AA value of 3.4, indicating its lipophilicity . The exact mass and monoisotopic mass of the compound are both 330.08159857 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Nucleosides and Derivatives : This compound is used in the synthesis of nucleosides and their derivatives. For example, Yanagisawa, Kinoshita, and Umezawa (1971) utilized similar compounds in the synthesis of aminosugars, important in the study of nucleosides (H. Yanagisawa et al., 1971).
Novel Compound Synthesis : Zhang et al. (2018) isolated new compounds from marine actinomycetes, which included benzamides. These compounds are significant for understanding marine biochemistry and potential pharmaceutical applications (Xiufang Zhang et al., 2018).
Heterocycles Synthesis : Samii, Ashmawy, and Mellor (1987) explored the use of similar compounds in the synthesis of heterocycles, which are crucial in various chemical and pharmaceutical processes (Z. K. M. A. E. Samii et al., 1987).
Biological and Pharmacological Research
Antihyperlipidemic Activity : Al-qirim et al. (2012) synthesized a series of benzofuran-2-carboxamides to test their antihyperlipidemic activity, demonstrating the compound's potential in treating hyperlipidemia (T. Al-qirim et al., 2012).
Cancer Research and Antiproliferative Effects : Hranjec et al. (2013) investigated the antiproliferative effects of benzofuran-2-carboxamides on tumor cell lines, indicating its potential use in cancer research (M. Hranjec et al., 2013).
Chemosensor Development : Madhu et al. (2022) developed a benzofuran glycinamide-based chemosensor for detecting Fe3+ ions, showcasing the compound's use in developing sensitive detection methods (P. Madhu et al., 2022).
Neuropharmacology : Brioni et al. (2011) discussed the use of H3 antagonists, including related compounds, for the potential treatment of cognitive disorders and Alzheimer's disease (J. Brioni et al., 2011).
Mechanism of Action
While the specific mechanism of action for “3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
Benzofuran compounds, including “3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these potentials further and developing new drugs based on these compounds .
Properties
IUPAC Name |
3-acetamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-9(22)20-15-11-4-2-3-5-14(11)24-16(15)17(23)21-10-6-7-12(18)13(19)8-10/h2-8H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDAFNBAXVYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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